Topotecan Acetate

topoisomerase I inhibition enzyme assay camptothecin analogue

Procure Topotecan Acetate for its native pharmacological activity. Unlike irinotecan, it requires no carboxylesterase conversion, ensuring reliable cytotoxicity in models with variable enzyme expression (IC₅₀=33 nM in HT-29). It uniquely serves as a validated P-gp substrate (15-fold resistance factor) for efflux studies and demonstrates superior CNS penetration (CSF-to-plasma ratio >1.0). Its defined lactone-carboxylate equilibrium supports robust bioanalytical method development. Essential for reproducible, mechanism-specific oncology research.

Molecular Formula C25H27N3O7
Molecular Weight 481.5 g/mol
CAS No. 123948-88-9
Cat. No. B037849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopotecan Acetate
CAS123948-88-9
Molecular FormulaC25H27N3O7
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.CC(=O)O
InChIInChI=1S/C23H23N3O5.C2H4O2/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;1-2(3)4/h5-8,27,30H,4,9-11H2,1-3H3;1H3,(H,3,4)/t23-;/m0./s1
InChIKeyLYUVKGDSGUQAAH-BQAIUKQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topotecan Acetate (CAS 123948-88-9) — Procurement-Grade Overview for Oncology and Topoisomerase I Research


Topotecan Acetate (CAS 123948-88-9; synonym SKF 104864A acetate) is a water-soluble, semi-synthetic camptothecin analogue that functions as a topoisomerase I poison [1]. Unlike irinotecan, which acts as a prodrug requiring enzymatic conversion to its active metabolite SN-38, topotecan is pharmacologically active in its native form [2]. The acetate salt form (molecular formula C₂₅H₂₇N₃O₇, molecular weight 481.50 g/mol) is primarily utilized in preclinical research and pharmaceutical development settings, with the hydrochloride salt being the clinically administered formulation . As a topoisomerase I inhibitor, topotecan traps the enzyme-DNA cleavable complex, preventing DNA religation and inducing lethal double-strand breaks during replication [1].

Why Topotecan Acetate Cannot Be Simply Substituted with Irinotecan, Belotecan, or Other Camptothecin Analogues


Although multiple camptothecin analogues share the topoisomerase I inhibitory mechanism, direct substitution is precluded by clinically and preclinically verified divergences in intrinsic potency, metabolic activation requirements, transporter susceptibility, and tissue-specific activity profiles [1]. Irinotecan demonstrates minimal activity without prior carboxylesterase-mediated conversion to SN-38, whereas topotecan exerts cytotoxicity independently of prodrug activation [2]. Belotecan exhibits approximately threefold higher biochemical potency against topoisomerase I and produces different clinical outcomes in randomized trials compared with topotecan [3]. Furthermore, topotecan demonstrates distinct central nervous system penetration characteristics, with ventricular CSF-to-plasma AUC ratios exceeding 1.0 in preclinical models [4]. These non-interchangeable pharmacological features underscore the necessity of compound-specific procurement for defined experimental or clinical applications.

Quantitative Differential Evidence: Topotecan Acetate Versus Key Camptothecin Comparators


Topoisomerase I Inhibitory Potency: Topotecan Versus Camptothecin, SN-38, and Cp Derivative

In direct enzyme inhibition assays, topotecan exhibits an IC₅₀ of 23.0 µM against topoisomerase I, which is substantially higher (lower potency) than that of SN-38 and camptothecin. This quantitative difference establishes topotecan as a moderate-potency topoisomerase I poison relative to its more potent analogues [1]. In a separate study measuring EC₅₀ for topoisomerase I, topotecan demonstrated a value of 7.10 ± 4.66 µM, compared with 0.35 ± 0.01 µM for camptothecin and 0.32 ± 0.04 µM for SN-38, confirming its position as a less potent enzyme inhibitor in biochemical assays [2].

topoisomerase I inhibition enzyme assay camptothecin analogue

Cytotoxicity in Human Cancer Cell Lines: Topotecan Versus SN-38, Camptothecin, 9-AC, and Irinotecan

In human colon carcinoma HT-29 cells, topotecan exhibits an IC₅₀ of 33 nM in colony-forming assays. This places topotecan as moderately cytotoxic relative to other camptothecin derivatives, with SN-38 being the most potent (IC₅₀ = 8.8 nM) and irinotecan being essentially inactive (IC₅₀ > 100 nM) in the absence of metabolic activation [1]. The C₁₀₀₀ value (drug concentration producing 1000-rad-equivalent DNA damage) for topotecan is 0.28 µM in whole cells, compared with 0.037 µM for SN-38 and >1 µM for irinotecan [1]. In a separate multi-cell-line panel, topotecan IC₅₀ values against HeLa-S3, PC-3, and HT-29 cells were 180.5 ± 50.3 nM, 281.7 ± 7.1 nM, and 402.8 ± 248.6 nM, respectively, whereas SN-38 exhibited IC₅₀ values of 25.7 ± 2.0 nM, 25.9 ± 2.1 nM, and 26.8 ± 14.4 nM [2].

cytotoxicity cancer cell lines IC₅₀ HT-29

P-Glycoprotein-Mediated Multidrug Resistance Susceptibility: Topotecan Versus Other Camptothecins

Among clinically important camptothecin derivatives, topotecan demonstrates unique susceptibility to P-glycoprotein (P-gp)-mediated multidrug resistance. In P-gp-overexpressing CHRC5 cells, topotecan exhibited a 15-fold resistance factor (SD ± 3; n = 3) after 1-hour drug exposure and a 3.2-fold resistance factor (SD ± 1.4; n = 4) under continuous exposure conditions [1]. A comparative study concluded that topotecan is the only camptothecin derivative tested with significant susceptibility to MDR in cell culture, distinguishing it from camptothecin, SN-38, and irinotecan which show minimal or no P-gp-mediated resistance in similar models [2].

multidrug resistance P-glycoprotein MDR1 efflux

Central Nervous System Penetration: Brain ECF and Ventricular CSF AUC Ratios in Preclinical Models

Topotecan exhibits quantifiable central nervous system penetration with distinct compartmental pharmacokinetics. In a mouse model, following 4 mg/kg intravenous administration, the brain extracellular fluid (ECF) to plasma AUC ratio of unbound topotecan lactone was 0.21 ± 0.04, and the ventricular CSF to plasma AUC ratio was 1.18 ± 0.10 [1]. At 8 mg/kg, the brain ECF to plasma AUC ratio increased to 0.61 ± 0.16, while the ventricular CSF to plasma AUC ratio remained elevated at 1.30 ± 0.13 [1]. These ratios demonstrate that topotecan achieves CSF concentrations exceeding plasma concentrations, a property not uniformly shared across camptothecin analogues.

CNS penetration blood-brain barrier CSF pharmacokinetics

Clinical Efficacy in Small-Cell Lung Cancer: Topotecan Versus Belotecan Randomized Phase 2b Comparison

In a randomized Phase 2b trial comparing belotecan versus topotecan monotherapy for sensitive-relapsed small-cell lung cancer (SCLC; N = 164), topotecan (1.5 mg/m² daily × 5 days every 3 weeks) produced an objective response rate (ORR) of 21% and a disease control rate (DCR) of 70%, compared with belotecan's 33% ORR (p = 0.09) and 85% DCR (p = 0.030) [1]. Median overall survival was 8.2 months for topotecan versus 13.2 months for belotecan (HR = 0.69, 95% CI: 0.48–0.99) [1]. Topotecan recipients completed all six planned treatment cycles at a rate of 35% versus 53% for belotecan (p = 0.022) [1].

small-cell lung cancer clinical trial overall survival objective response rate

Lactone-Carboxylate pH-Dependent Equilibrium and Plasma Stability Profile

Topotecan undergoes reversible, pH-dependent hydrolysis between the pharmacologically active lactone form and the inactive ring-opened carboxylate form. At pH ≤ 4, the lactone is exclusively present, whereas at physiologic pH 7.4, the open-ring carboxylate form predominates [1]. In plasma, rapid lactone hydrolysis occurs, with carboxylate levels exceeding lactone levels as early as 45 minutes after the start of a 30-minute infusion [2]. Topotecan remains stable in infusion fluids in the presence of tartaric acid (pH < 4.0) but requires immediate plasma deproteinisation with cold methanol and storage at -30°C to preserve the lactone form for analytical measurements [2].

lactone stability pH-dependent hydrolysis pharmacokinetics formulation

Evidence-Based Procurement Scenarios: Where Topotecan Acetate Is the Scientifically Justified Choice


Preclinical Colon Cancer Xenograft Studies Requiring Direct Activity Without Prodrug Activation

For HT-29 colon carcinoma xenograft models, topotecan (IC₅₀ = 33 nM) provides direct cytotoxic activity independent of carboxylesterase-mediated activation, whereas irinotecan remains essentially inactive (IC₅₀ > 100 nM) in the absence of metabolic conversion to SN-38 [1]. This distinction is critical for studies conducted in immunodeficient mouse strains with variable or reduced carboxylesterase expression, where irinotecan's prodrug requirement may confound efficacy interpretation.

Multidrug Resistance Mechanistic Studies Utilizing P-Glycoprotein-Expressing Cell Lines

Investigators studying P-gp-mediated efflux mechanisms should procure topotecan specifically because it is the only clinically established camptothecin analogue with documented, quantifiable susceptibility to MDR1/P-gp-mediated resistance (15-fold resistance factor in CHRC5 cells after 1-hour exposure) [2]. This property enables topotecan to serve as a positive control or model substrate for evaluating P-gp inhibitors or characterizing MDR1-overexpressing tumor models.

CNS Tumor Model Studies Leveraging Documented CSF Penetration

For research involving medulloblastoma, glioblastoma, or brain metastasis models, topotecan's established CNS penetration profile—including ventricular CSF-to-plasma AUC ratios exceeding 1.0—provides a documented pharmacokinetic rationale for selection [3]. Topotecan's high CSF bioavailability distinguishes it from camptothecin analogues lacking validated brain penetration data and supports its use in studies evaluating CNS-directed therapeutic strategies.

Bioanalytical Method Development Requiring Defined Lactone Stability Parameters

Analytical laboratories developing LC-MS/MS methods for camptothecin quantification can utilize topotecan as a reference compound with well-characterized lactone-carboxylate equilibrium kinetics. The compound requires immediate cold methanol deproteinisation and -30°C storage to preserve the active lactone form [4], providing a standardized stability challenge for method validation protocols applicable across camptothecin-class bioanalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Topotecan Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.